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The following table summarizes key quantitative findings on how fucoxanthin behaves in different milk

systems under various conditions.

Matrix/Parameter
Processing
Condition

Key Stability Findings Citation

Goat Whole &
Skim Milk

Pasteurization
(LTLT: 64°C, 30

min)

>96% fucoxanthin recovered post-
pasteurization. Stable during 4-week storage

at 4°C.

[1]

Cow Skim Milk
(SM)

Storage (1 month,

4°C)

Better stability in Skim Milk (SM) vs. Whole

Milk (WM). Stability negatively correlated with
increased protein content (e.g., casein, whey).

[2]

Cow Whole Milk
(WM)

Storage (1 month,
4°C)

Lower stability compared to Skim Milk. [2]

Goat Milk Yogurt Heat (80°C, 30 min)
& Fermentation

~98% recovery after heating. ~90% recovery
after fermentation; concentration stable during

subsequent storage.

[3]

Cow Skim Milk Bioavailability (In

Vivo/In Vitro)

Superior plasma absorption and tissue

accumulation of fucoxanthin and its

[4]
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Matrix/Parameter
Processing
Condition

Key Stability Findings Citation

metabolites compared to whole milk and
microalgal biomass.

Core Experimental Protocols

Here are detailed methodologies for key experiments you can provide as standardized protocols.

Protocol: Quantifying Fucoxanthin in Milk and Yogurt

This method, adapted from multiple studies, is suitable for quantifying fucoxanthin recovery from various

dairy matrices [1] [3].

Sample Preparation: Weigh 2 g of milk or diluted yogurt into a 10 mL test tube.

Deproteination: Add 2 mL of ethanol (200 proof) to the sample and mix thoroughly.
Solvent Extraction:

Add 1 mL of petroleum ether and 1 mL of tert-butyl methyl ether (TBME).
Vortex the mixture for 30 seconds.

Centrifuge at ~1,838 × g (3,500 rpm) for 5 minutes.
Collect the supernatant.

Repeat the solvent addition and extraction steps three times, pooling all supernatants.
Analysis (HPLC-DAD):

Column: ZORBAX Eclipse XDB-C18 (4.6 × 250 mm, 5 μm).
Mobile Phase: Gradient elution starting from 80% Acetonitrile / 20% Water, shifting to 72%

Acetonitrile / 18% Water / 10% MTBE.
Flow Rate: 0.8 mL/min.

Detection: 450 nm.
Quantification: Use an external fucoxanthin standard curve for calculation.

Protocol: Assessing Stability During Pasteurization and Storage

This workflow outlines the steps to evaluate fucoxanthin stability under processing and storage conditions.

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 6 Tech Support

https://www.smolecule.com/products/s528535?utm_src=pdf-body
https://www.smolecule.com/products/s528535?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8306478/
https://www.mdpi.com/2311-5637/9/3/273
https://www.smolecule.com/products/s528535?utm_src=pdf-body
https://www.smolecule.com/products/s528535?utm_src=pdf-body
https://www.smolecule.com/products/s528535?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Start: Prepare Milk Matrix

Fortify with Fucoxanthin
(Final conc. ~10 µg/mL)

Pasteurize
(e.g., LTLT: 64°C, 30 min)

Sample T0
(Quantify FX post-heat)

Refrigerated Storage
(4°C for up to 4 weeks)

Sample at Weekly Intervals
(T1, T2, T3, T4)

Analyze All Samples
(HPLC Quantification)

Calculate Recovery and
Degradation Kinetics
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If researchers encounter stability issues with basic milk matrices, you can suggest these advanced

encapsulation techniques.

Strategy Mechanism Key Performance Citation

Spray-Drying with
Biopolymers

Wall materials form a physical

barrier against oxygen, heat,
and light.

Maltodextrin (MD) and Gum
Arabic (GA) showed best
protection with degradation half-

lives of 92.6 and 99.8 days,
respectively. Also improved

bioaccessibility.

[5]

Pickering
Emulsions with
Cellulose
Nanofibrils
(CNFs)

CNFs form a solid, dense

particle layer at oil-water
interfaces, providing a physical

barrier.

Encapsulation efficiency up to

70.8%. High stability against pH,
salinity, temperature, and UV light.

Maintained 42% DPPH
scavenging activity after 12 days

at 4°C.

[6]

Controlled-
Release Systems

Use of nanoparticles,

emulsions, and bioinspired
systems (e.g., extracellular

vesicles) to protect from gastric
degradation and enhance

absorption.

These systems are designed to

improve chemical stability, protect
against GI tract degradation, and

enhance bioavailability.

[7]

Frequently Asked Questions (FAQs)

Q1: Why is fucoxanthin less stable in whole milk compared to skim milk, despite the protective protein

matrix? Early research indicated that fucoxanthin stability is negatively correlated with an increase in

protein content (specifically casein and whey protein) [2]. However, more recent studies on goat milk

demonstrate high stability, suggesting that the type of milk (e.g., higher β-casein in goat milk) and the

specific matrix interactions need careful evaluation for each formulation [1].

Q2: Does the fermentation process in yogurt production degrade fucoxanthin? Yes, fermentation can

cause a minor loss. One study found a drop from ~98% recovery post-heating to ~90% recovery in freshly
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prepared yogurt [3]. However, the concentration remains stable during subsequent refrigerated storage,

making yogurt a viable delivery matrix.

Q3: Which milk matrix is superior for bioavailability? In vivo and in vitro studies on cow milk

consistently show that skim milk (SM) provides superior bioavailability for fucoxanthin and its active

metabolites compared to whole milk (WM) [4].

Q4: What are the main environmental factors that degrade fucoxanthin? Fucoxanthin is highly

susceptible to heat, light, oxygen, and acidic conditions due to its unsaturated structure [7] [8]. All

processing and storage protocols must be designed to minimize exposure to these factors (e.g., working

under dim light, using inert gases, and avoiding excessive heat).

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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